Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
Description
ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by its unique structure, which includes a naphthofuran core, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H28N2O4/c1-3-32-27(31)21-17(2)33-26-20-10-6-5-9-19(20)25(30)23(22(21)26)24(18-11-13-28-14-12-18)29-15-7-4-8-16-29/h5-6,9-14,24,30H,3-4,7-8,15-16H2,1-2H3 |
InChI Key |
ITNBSKCOYHEVGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=NC=C4)N5CCCCC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
INDOLE DERIVATIVES: These compounds share a similar heterocyclic structure and exhibit various biological activities, including anticancer and antimicrobial properties.
PYRIDINE DERIVATIVES: These compounds are known for their wide range of applications in medicinal chemistry and materials science.
Uniqueness
ETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is unique due to its combination of a naphthofuran core with piperidine and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
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